molecular formula C10H20ClNO2 B12986542 (S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No.: B12986542
M. Wt: 221.72 g/mol
InChI Key: ADSBZZKIMLFGSK-FVGYRXGTSA-N
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Description

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. The compound contains a spirocyclic scaffold, which is a bicyclic structure where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry may lead to more efficient and cost-effective production methods in the future.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include diethylaminosulfur trifluoride (DAST) for fluorination, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination with DAST can yield difluoro derivatives .

Scientific Research Applications

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it a potent antituberculosis agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride is unique due to its specific substitution pattern and its potent biological activity as an MmpL3 inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

(4S)-4-methoxy-1-oxa-9-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-12-9-2-7-13-10(8-9)3-5-11-6-4-10;/h9,11H,2-8H2,1H3;1H/t9-;/m0./s1

InChI Key

ADSBZZKIMLFGSK-FVGYRXGTSA-N

Isomeric SMILES

CO[C@H]1CCOC2(C1)CCNCC2.Cl

Canonical SMILES

COC1CCOC2(C1)CCNCC2.Cl

Origin of Product

United States

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